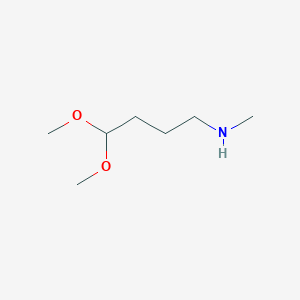

(4,4-dimethoxybutyl)(methyl)amine

Description

(4,4-Dimethoxybutyl)(methyl)amine is an aliphatic primary amine with the molecular formula C₇H₁₇NO₂. Its structure consists of a methyl group and a 4,4-dimethoxy-substituted butyl chain attached to the amine nitrogen. The dimethoxy groups on the butyl chain enhance solubility in polar organic solvents, while the primary amine group confers reactivity in nucleophilic reactions.

Propriétés

Formule moléculaire |

C7H17NO2 |

|---|---|

Poids moléculaire |

147.22 g/mol |

Nom IUPAC |

4,4-dimethoxy-N-methylbutan-1-amine |

InChI |

InChI=1S/C7H17NO2/c1-8-6-4-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3 |

Clé InChI |

WMVCCLHRNIGZRL-UHFFFAOYSA-N |

SMILES canonique |

CNCCCC(OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-dimethoxybutyl)(methyl)amine typically involves a three-step reaction sequence:

Reaction of 4-methoxybutyl bromide with sodium amide in liquid ammonia: This step yields 4-methoxybutyl amine.

Reaction of 4-bromo-1-butanol with potassium carbonate in dimethylformamide (DMF): This step yields 4-bromo-1-butyl dimethylcarbamate.

Reaction of 4-bromo-1-butyl dimethylcarbamate with methylamine in ethanol: This final step yields (4,4-dimethoxybutyl)(methyl)amine.

Industrial Production Methods

While specific industrial production methods for (4,4-dimethoxybutyl)(methyl)amine are not well-documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of readily available raw materials and straightforward reaction conditions makes it feasible for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(4,4-dimethoxybutyl)(methyl)amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quaternary ammonium cations.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions

Oxidation: Water radical cations can facilitate the oxidation of (4,4-dimethoxybutyl)(methyl)amine under ambient conditions.

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.

Major Products

Oxidation: The major product formed is quaternary ammonium cations.

Substitution: The products depend on the specific nucleophile used in the reaction.

Applications De Recherche Scientifique

(4,4-dimethoxybutyl)(methyl)amine has a wide range of scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential effects on biochemical and physiological processes.

Medicine: Investigated for its potential therapeutic applications, particularly in modulating enzyme activity.

Industry: Utilized in various chemical processes due to its catalytic properties.

Mécanisme D'action

The exact mechanism of action of (4,4-dimethoxybutyl)(methyl)amine is not well understood. it is believed to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, it can act as an agonist of the G-protein coupled receptor GPR40, leading to an increase in intracellular calcium levels. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased acetylcholine levels.

Comparaison Avec Des Composés Similaires

(4,4-Dimethoxybutyl)dimethylamine Hydrochloride

Structure : A tertiary amine derivative with two methyl groups and a 4,4-dimethoxybutyl chain. The hydrochloride salt form improves aqueous solubility.

Key Differences :

- Basicity : The tertiary amine in this compound is less basic than the primary amine in (4,4-dimethoxybutyl)(methyl)amine due to reduced electron-donating effects from alkyl groups.

| Property | (4,4-Dimethoxybutyl)(methyl)amine | (4,4-Dimethoxybutyl)dimethylamine Hydrochloride |

|---|---|---|

| Amine Type | Primary | Tertiary |

| Solubility | Organic solvents | Water (due to HCl salt) |

| Reactivity | High nucleophilicity | Lower nucleophilicity |

| Documented Applications | Synthetic intermediate | Organic synthesis (inferred) |

Methyl Diethanol Amine (MDEA)

Structure: A tertiary amine with two ethanol groups and a methyl group. Key Differences:

- Functionality : MDEA’s hydroxyl groups enable hydrogen bonding, enhancing CO₂ capture via carbamate formation. In contrast, the methoxy groups in (4,4-dimethoxybutyl)(methyl)amine are less reactive and more lipophilic.

- Applications : MDEA is widely used in gas treatment for CO₂ adsorption (2.63 mmol/g capacity at 43 wt.% loading ), whereas (4,4-dimethoxybutyl)(methyl)amine lacks documented gas adsorption studies.

4,4′-Dimethylaminorex (4,4′-DMAR)

Structure : A psychoactive oxazol-2-amine derivative with a phenyl and methyl-substituted dihydrooxazole ring.

Key Differences :

- Reactivity : The oxazole ring in 4,4′-DMAR enables π-π interactions, unlike the aliphatic chain in the target compound.

4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline

Structure : An aromatic amine with methoxybenzyl and dimethylaniline groups.

Key Differences :

- Aromaticity vs. Aliphaticity : The aromatic rings in this compound reduce basicity compared to the aliphatic (4,4-dimethoxybutyl)(methyl)amine.

- Electronic Effects: Methoxy groups on aromatic systems act as electron donors, influencing UV absorption and reactivity differently than aliphatic methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.